4-Oxo-4-phenoxybutanoic acid
Overview
Description
4-Oxo-4-phenoxybutanoic acid is a chemical compound with the linear formula C10H10O4 . It is also known as 3-Benzoylpropionic acid . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-Oxo-4-phenoxybutanoic acid is represented by the linear formula C10H10O4 . It has a molecular weight of 194.189 .Chemical Reactions Analysis
The oxidation of 4-Oxo-4-phenoxybutanoic acid has been studied in the presence of perchloric acid . The reaction is first order each in the oxidant, 4-Oxo acid, and H+ .Scientific Research Applications
Phosphoglycerate Kinase Substrate Potential : Adams, Sparkes, and Dixon (1983) discussed 4-Arsono-2-hydroxybutanoic acid, a compound related to 4-Oxo-4-phenoxybutanoic acid, as a potential substrate for phosphoglycerate kinase. The study found a catalytic constant significantly smaller than the natural substrate (Adams, Sparkes, & Dixon, 1983).
Inhibition of Human Carbonic Anhydrase : Oktay et al. (2016) investigated butenoic acid derivatives, which include a structure similar to 4-Oxo-4-phenoxybutanoic acid, and their inhibitory activities against human carbonic anhydrase I and II. These findings suggest potential therapeutic applications (Oktay et al., 2016).
Gas-Phase Ion Fragmentation Mechanisms : Kanawati et al. (2008) explored 4-oxopentanoic acid, a closely related compound, and its new concerted mechanism for CO2 elimination, with implications for understanding chemical processes at the molecular level (Kanawati et al., 2008).
Pyruvate Kinase Modification : Chalkley and Bloxham (1976) studied 5-chloro-4-oxopentanoic acid, another similar compound, and its effect on modifying pyruvate kinase. This research contributes to understanding enzyme modification (Chalkley & Bloxham, 1976).
Synthesis of ACE Inhibitors : Zhu et al. (2010) and (2011) developed methods for the efficient synthesis of 2-hydroxy-4-arylbutanoic acids, a common intermediate in ACE inhibitors, via hydrogenation of 2-oxo-4-arylbut-3-enoic acids, which are structurally related to 4-Oxo-4-phenoxybutanoic acid (Zhu et al., 2010), (Zhu et al., 2011).
Chemical Oxidation Studies : Several studies have focused on the oxidation of 4-oxo acids, including those structurally related to 4-Oxo-4-phenoxybutanoic acid. These studies, conducted by researchers like Pushparaj et al. (2005), Manjari and Reddy (2011), and Sikkandar et al. (1999), provide insights into the kinetics and mechanisms of these chemical reactions (Pushparaj et al., 2005), (Manjari & Reddy, 2011), (Sikkandar et al., 1999).
Safety And Hazards
The safety data sheet for 4-Oxo-4-phenoxybutanoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
4-oxo-4-phenoxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISIEQIDFFXZCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285923 | |
Record name | 4-oxo-4-phenoxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70285923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-phenoxybutanoic acid | |
CAS RN |
6311-68-8 | |
Record name | NSC43240 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43240 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-oxo-4-phenoxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70285923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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